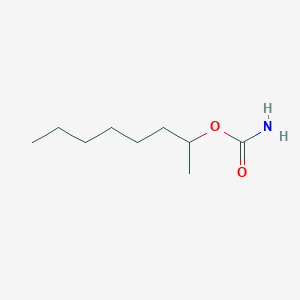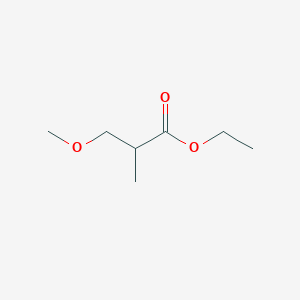![molecular formula C19H22Cl2N4O2 B14726941 1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] CAS No. 13908-71-9](/img/structure/B14726941.png)
1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two urea groups linked to a central methanediyldibenzene core, with each urea group further substituted with a 2-chloroethyl moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] typically involves the reaction of methanediyldibenzene with 3-(2-chloroethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the development of anticancer agents or other pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The 2-chloroethyl groups can also participate in alkylation reactions, leading to the modification of nucleophilic sites on biomolecules. These interactions can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] can be compared with other similar compounds, such as:
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-phenylthiourea]: This compound has thiourea groups instead of urea groups, which can lead to different chemical reactivity and biological activity.
1,1’-(Butane-1,4-diyl)bis[3-(2-chloroethyl)urea]: This compound has a butane linker instead of a methanediyldibenzene core, which can affect its overall structure and properties.
The uniqueness of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
13908-71-9 |
|---|---|
Molekularformel |
C19H22Cl2N4O2 |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[4-[[4-(2-chloroethylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C19H22Cl2N4O2/c20-9-11-22-18(26)24-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)25-19(27)23-12-10-21/h1-8H,9-13H2,(H2,22,24,26)(H2,23,25,27) |
InChI-Schlüssel |
NPAPTMFFWIVXJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)NCCCl)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


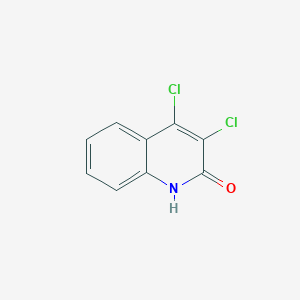
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)

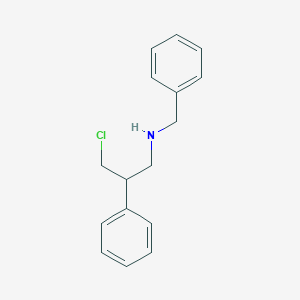

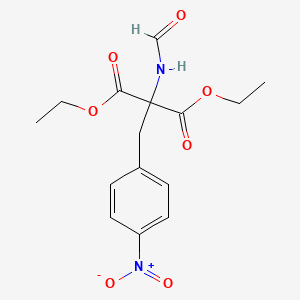
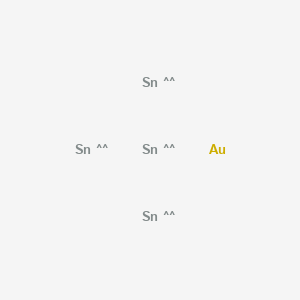
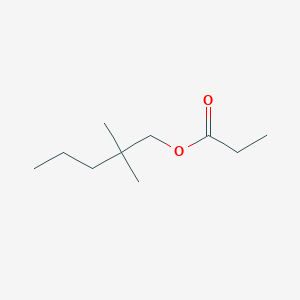
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
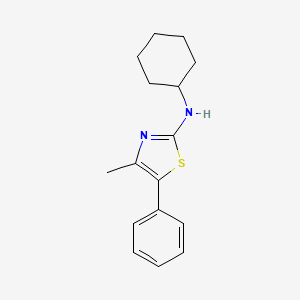
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
